N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide
Overview
Description
N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide is a compound belonging to the quinazoline derivatives, which are known for their wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anti-tumor properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anti-cancer agent.
Afatinib: A quinazoline-based tyrosine kinase inhibitor.
Erlotinib: Similar in structure and function, used for treating non-small cell lung cancer.
Uniqueness
N-(4-m-Tolylamino-quinazolin-6-yl)-acrylamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[4-(3-methylanilino)quinazolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C18H16N4O/c1-3-17(23)21-14-7-8-16-15(10-14)18(20-11-19-16)22-13-6-4-5-12(2)9-13/h3-11H,1H2,2H3,(H,21,23)(H,19,20,22) |
InChI Key |
AWQLTDUXGVCRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NC(=O)C=C |
Synonyms |
PD 0169414 PD-0169414 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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